4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one
Description
4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are often found in various natural products and synthetic drugs . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-7-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3,8,12H,1H3,(H,11,13) |
InChI Key |
KCYOCSPPOOHGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(C(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the use of NaNO2 and diluted HCl at low temperatures (0–5°C) to afford 2-bromo-4-methoxy-3-methylbenzene diazonium chloride. This intermediate can then undergo the Japp–Klingemann coupling reaction with 2-formylcyclohexanone to provide the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include p-toluenesulfonic acid, NaNO2, and diluted HCl. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole derivatives.
Biology: The compound’s biological activities make it a subject of interest in biological research.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
- 2-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one
- 4-Chloro-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one
- 4-Bromo-3-hydroxy-6-methyl-2,3-dihydro-1H-indol-2-one These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.
Biological Activity
4-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8BrNO2
- Molecular Weight : 242.07 g/mol
- CAS Number : 1698688-64-0
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that indole derivatives can induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Antimicrobial Activity
Indole derivatives have also been reported to possess antimicrobial properties. In particular, compounds with bromine substitutions have shown effectiveness against several bacterial strains. A study highlighted the antimicrobial activity of related indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application for this compound in treating resistant infections .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in vitro. Similar indole compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production and inflammation . This mechanism suggests that this compound could be beneficial in inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : Similar compounds have been found to bind selectively to serotonin receptors, which may mediate their effects on mood and anxiety .
- Cell Cycle Regulation : Indole derivatives can modulate cell cycle checkpoints, leading to cell cycle arrest in cancerous cells .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence ROS levels, contributing to their cytotoxic effects against cancer cells .
Case Studies
Several case studies have documented the effects of indole derivatives on human health:
- Case Study 1 : A study involving a series of indole derivatives showed promising results in reducing tumor size in animal models when treated with compounds structurally similar to this compound.
- Case Study 2 : Clinical observations indicated that patients treated with indole-based therapies exhibited improved inflammatory markers and reduced symptoms in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
